Acethydrazide

描述

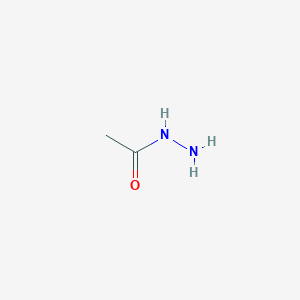

Structure

2D Structure

3D Structure

属性

IUPAC Name |

acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N2O/c1-2(5)4-3/h3H2,1H3,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFLXLNCGODUUOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9020900 | |

| Record name | Monoacetyl hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

74.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1068-57-1 | |

| Record name | Acetohydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1068-57-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetylhydrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001068571 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acethydrazide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53155 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acethydrazide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2271 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, hydrazide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Monoacetyl hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.681 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETYLHYDRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SK0DPC9098 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of Acethydrazide from Ethyl Acetate and Hydrazine Hydrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of acethydrazide from ethyl acetate (B1210297) and hydrazine (B178648) hydrate (B1144303). The document details the optimized reaction conditions, a step-by-step experimental protocol, and critical safety considerations. All quantitative data is presented in structured tables for ease of comparison and analysis.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the pharmaceutical industry. It serves as a key intermediate in the preparation of various active pharmaceutical ingredients. The synthesis of this compound via the hydrazinolysis of ethyl acetate is a common and efficient method. This guide explores the critical parameters of this reaction to ensure a high yield and purity of the final product.

Reaction and Mechanism

The synthesis of this compound from ethyl acetate and hydrazine hydrate is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of hydrazine attacks the electrophilic carbonyl carbon of ethyl acetate. This is followed by the elimination of ethanol (B145695), yielding this compound. The reaction is typically carried out in a polar solvent, such as methanol (B129727), to facilitate the dissolution of the reactants.

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis of this compound, based on optimized conditions for achieving high yields.

Table 1: Optimized Reaction Parameters

| Parameter | Optimal Value | Notes |

| Molar Ratio (Ethyl Acetate : Hydrazine Hydrate) | ~1.1 : 1 | A slight excess of ethyl acetate ensures complete consumption of hydrazine, which can be challenging to remove during purification.[1] |

| Solvent | Methanol | Provides good solubility for reactants and facilitates the reaction.[2] |

| Reaction Temperature | ~45°C | Offers a balance between reaction rate and minimizing side reactions.[1] |

| Stirrer Speed | ~750 rpm | Ensures proper mixing of the reactants for an efficient reaction.[1] |

| Yield | ~98% | Under optimal conditions, a high yield of this compound can be achieved.[1] |

Table 2: Reactant and Product Properties

| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) |

| Ethyl Acetate | 88.11 | 77.1 | -83.6 | 0.902 |

| Hydrazine Hydrate (100%) | 50.06 | 120.1 | -51.7 | 1.032 |

| This compound | 74.08 | - | 67 | - |

| Methanol | 32.04 | 64.7 | -97.6 | 0.792 |

Detailed Experimental Protocol

This protocol outlines the laboratory-scale synthesis of this compound based on optimized conditions.

4.1. Materials and Equipment

-

Reactants:

-

Ethyl Acetate (Reagent Grade)

-

Hydrazine Hydrate (100% or specified concentration)

-

Methanol (Anhydrous)

-

-

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer with heating mantle

-

Thermometer or temperature probe

-

Büchner funnel and flask

-

Vacuum source

-

Beakers and Erlenmeyer flasks

-

Crystallizing dish

-

4.2. Reaction Setup and Procedure

-

Preparation: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add hydrazine hydrate (e.g., 0.5 mol).

-

Solvent Addition: Add methanol to the flask. The amount of solvent can be adjusted, but a common starting point is to use a volume that is 2-3 times the volume of the limiting reagent.

-

Heating and Stirring: Begin stirring the mixture at approximately 750 rpm and heat the flask to 40°C using a heating mantle.[1]

-

Ethyl Acetate Addition: Once the temperature has stabilized at 40°C, add ethyl acetate (e.g., 0.55 mol, a 1.1 molar equivalent) dropwise from the dropping funnel over a period of 20-30 minutes.[1]

-

Reaction: After the addition of ethyl acetate is complete, raise the temperature to 45°C and maintain it for the duration of the reaction.[1] The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 2 to 4 hours.

4.3. Work-up and Purification

-

Cooling and Crystallization: Once the reaction is complete, turn off the heating and allow the reaction mixture to cool to room temperature. Further cooling in an ice bath will promote the crystallization of this compound.

-

Isolation of Crude Product: Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold methanol to remove any unreacted starting materials and byproducts.

-

Recrystallization: For higher purity, the crude this compound can be recrystallized from ethanol. Dissolve the crude product in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

-

Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven or desiccator to a constant weight.

Mandatory Visualizations

Chemical Reaction Pathway

Caption: Chemical reaction pathway for the synthesis of this compound.

Experimental Workflow

Caption: Step-by-step experimental workflow for this compound synthesis.

Safety Considerations

-

Hydrazine Hydrate: Hydrazine hydrate is toxic, corrosive, and a suspected carcinogen. It should be handled with extreme care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory.

-

Ethyl Acetate and Methanol: These solvents are flammable. Ensure that there are no open flames or ignition sources in the vicinity of the experiment.

-

Waste Disposal: All chemical waste should be disposed of in accordance with institutional and local regulations.

Disclaimer: This guide is intended for informational purposes only and should be used by qualified professionals. All laboratory work should be conducted with appropriate safety precautions and in compliance with all applicable regulations.

References

An In-depth Technical Guide to the Biological Actions of Acethydrazide and its Progenitor, Isoniazid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological mechanisms of acethydrazide, primarily focusing on its role as a key metabolite of the first-line antitubercular drug, isoniazid (B1672263). The document details the well-established mechanism of action of isoniazid, the metabolic pathways leading to this compound, and its subsequent biological implications, including its contribution to hepatotoxicity.

The Central Role of Isoniazid in Tuberculosis Therapy

Isoniazid (INH) remains a cornerstone of tuberculosis treatment.[1] It is a prodrug, meaning it requires activation within the mycobacterial cell to exert its therapeutic effect.[2][3]

Isoniazid's primary mechanism of action involves the inhibition of mycolic acid synthesis, an essential component of the Mycobacterium tuberculosis cell wall.[1][4] This process can be broken down into several key steps:

-

Uptake and Activation: Isoniazid passively diffuses into the mycobacterial cell.[3] Inside the bacterium, it is activated by the catalase-peroxidase enzyme KatG.[2][3][5] This activation process converts isoniazid into a variety of reactive species, including an isonicotinoyl radical.[2][3]

-

Formation of the Isonicotinoyl-NAD Adduct: The isonicotinoyl radical spontaneously couples with nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to form a covalent isonicotinoyl-NAD (INH-NAD) adduct.[2][6]

-

Inhibition of InhA: The INH-NAD adduct binds with high affinity to the active site of the NADH-dependent enoyl-acyl carrier protein reductase, known as InhA.[4][7] This binding blocks the natural substrate of InhA, preventing the synthesis of mycolic acids.[2][3]

-

Bactericidal Effect: The disruption of mycolic acid synthesis leads to a loss of cell wall integrity, resulting in a bactericidal effect against rapidly dividing mycobacteria.[2][8] For slow-growing mycobacteria, the effect is primarily bacteriostatic.[2]

A simplified representation of this pathway is provided below:

Metabolism of Isoniazid and the Formation of this compound

In the human host, isoniazid is primarily metabolized in the liver.[3][5] The rate of metabolism is genetically determined, leading to "fast" and "slow" acetylator phenotypes due to polymorphisms in the N-acetyltransferase 2 (NAT2) enzyme.[3]

The primary metabolic pathway is as follows:

-

Acetylation of Isoniazid: Isoniazid is first acetylated by NAT2 to form acetylisoniazid.[9]

-

Hydrolysis to this compound: Acetylisoniazid is then hydrolyzed to produce This compound and isonicotinic acid.[9]

Biological Role and Toxicity of this compound

While this compound itself does not possess the potent antitubercular activity of its parent compound, it is not biologically inert. Its primary significance lies in its contribution to isoniazid-induced hepatotoxicity.[9]

The current understanding of this compound-mediated liver injury involves its further metabolism into reactive intermediates:

-

Oxidation by Cytochrome P450: this compound is oxidized by the cytochrome P450 enzyme system (specifically CYP2E1) into reactive metabolites.[5]

-

Covalent Binding to Hepatocytes: These reactive metabolites can covalently bind to liver proteins and other macromolecules, leading to cellular stress, dysfunction, and eventually, hepatocellular necrosis.[9]

This pathway highlights the dual nature of isoniazid metabolism: while acetylation is a detoxification step for the parent drug, the resulting this compound can be bioactivated to a toxic species. Slow acetylators are at a higher risk of isoniazid-related peripheral neuropathy, while fast acetylators may have a higher risk of hepatotoxicity due to the increased production of this compound.[3]

This compound as a Chemical Scaffold

The this compound moiety is a versatile building block in medicinal chemistry.[10] Its derivatives, particularly hydrazide-hydrazones, have been explored for a range of biological activities, including the development of new antitubercular agents.[11][12] These derivatives often aim to improve upon the parent molecule's properties, such as enhancing activity against resistant strains or reducing toxicity.

Quantitative Data

The following table summarizes key quantitative parameters related to the biological activity of isoniazid and its derivatives.

| Compound/Parameter | Value | Organism/System | Reference |

| Isoniazid MIC | 0.025 - 0.05 µg/mL | M. tuberculosis H37Rv | [12] |

| Isonicotinoyl-NAD adduct Kd for InhA | < 0.4 nM | In vitro | [13] |

| Nicotinohydrazide 8c MIC | 6.25 µg/mL | M. tuberculosis | [14] |

| Nicotinohydrazide 8b MIC | 12.5 µg/mL | M. tuberculosis | [14] |

Experimental Protocols

This protocol is based on the method described by Wei et al. (2004) for detecting the formation of the InhA-inhibitor complex.[15]

Objective: To determine the ability of KatG to activate isoniazid and produce an inhibitor of InhA.

Materials:

-

Recombinant M. tuberculosis KatG

-

Recombinant M. tuberculosis InhA

-

Isoniazid

-

NADH

-

50 mM Phosphate (B84403) buffer (pH 7.5)

-

Microcon YM-10 filter units

-

UV-Vis Spectrophotometer

Procedure:

-

Activation Reaction:

-

Prepare a 1 mL reaction mixture in 50 mM phosphate buffer containing:

-

1 mM NADH

-

1 mM Isoniazid

-

0.5 µM KatG

-

-

Incubate the mixture for 3 hours at room temperature under aerobic conditions.

-

-

Separation of KatG:

-

Separate the KatG enzyme from the reaction mixture by passing it through a Microcon YM-10 filter unit, which retains proteins larger than 10 kDa.

-

-

Formation and Detection of the InhA-Inhibitor Complex:

-

Add the filtrate (containing the activated isoniazid species) to a solution containing InhA.

-

Monitor the formation of the InhA-inhibitor complex by measuring the absorbance spectrum. The complex has a characteristic absorption peak at 278 nm and a pronounced shoulder around 326 nm.

-

-

Data Analysis:

-

The amount of InhA-inhibitor complex formed is indicative of the extent of isoniazid activation by KatG.

-

Conclusion

The biological mechanism of this compound is intrinsically linked to the metabolism of its parent drug, isoniazid. While not a primary antitubercular agent itself, its formation is a critical step in the pathway leading to potential hepatotoxicity associated with isoniazid therapy. A thorough understanding of both the therapeutic action of isoniazid and the toxic potential of its metabolite, this compound, is essential for the development of safer and more effective treatments for tuberculosis. The this compound scaffold continues to be a valuable starting point for the design of novel therapeutic agents.

References

- 1. Mechanism of action of Isoniazid_Chemicalbook [chemicalbook.com]

- 2. Isoniazid - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of Isoniazid? [synapse.patsnap.com]

- 4. droracle.ai [droracle.ai]

- 5. Isoniazid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Mechanisms for isoniazid action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. WikiGenes - this compound - ethanehydrazide [wikigenes.org]

- 10. Page loading... [guidechem.com]

- 11. thieme-connect.de [thieme-connect.de]

- 12. mdpi.com [mdpi.com]

- 13. Action mechanism of antitubercular isoniazid. Activation by Mycobacterium tuberculosis KatG, isolation, and characterization of inha inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Isoniazid Activation Defects in Recombinant Mycobacterium tuberculosis Catalase-Peroxidase (KatG) Mutants Evident in InhA Inhibitor Production - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic data of Acethydrazide (NMR, IR, Mass Spec)

Introduction

Acethydrazide (CAS No: 1068-57-1), also known as acetylhydrazine, is a chemical compound with the formula C₂H₆N₂O.[1] It serves as a key building block in the synthesis of various pharmaceuticals and other organic compounds. This technical guide provides a comprehensive overview of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data is presented in a structured format for researchers, scientists, and professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique used to determine the structure of organic compounds. For this compound, both ¹H and ¹³C NMR data provide characteristic signals corresponding to its molecular structure.

¹H NMR Spectroscopy Data

The ¹H NMR spectrum of this compound shows distinct signals for the methyl protons and the amine protons. The chemical shifts can vary slightly depending on the solvent used.

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Integration |

| -CH₃ | ~1.98 | Singlet | 3H |

| -NH₂ | ~3.97 | Broad Singlet | 2H |

| -NH | ~7.95 | Broad Singlet | 1H |

| (Data based on spectrum in CDCl₃)[2] |

¹³C NMR Spectroscopy Data

The ¹³C NMR spectrum of this compound is characterized by two signals corresponding to the methyl carbon and the carbonyl carbon.

| Carbon Assignment | Chemical Shift (δ) in ppm |

| -CH₃ | ~20.6 |

| -C=O | ~170.1 |

| (Data based on spectrum in CDCl₃)[3] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for its amide and amine functional groups.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3290 | N-H Stretch | -NH₂ |

| 3200 | N-H Stretch | -NH |

| 3010 | C-H Stretch | -CH₃ |

| 1640 | C=O Stretch (Amide I) | Amide |

| 1560 | N-H Bend (Amide II) | Amide |

| 1420 | C-H Bend | -CH₃ |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak and several characteristic fragment ions.

| m/z | Relative Intensity (%) | Proposed Fragment |

| 74 | 5.8 | [CH₃CONHNH₂]⁺ (Molecular Ion) |

| 43 | 50.4 | [CH₃CO]⁺ |

| 41 | 8.1 | [C₂H₃N]⁺ |

| 32 | 100.0 | [N₂H₄]⁺ or [CH₄N₂]⁺ |

| 31 | 24.4 | [N₂H₃]⁺ or [CH₃N₂]⁺ |

Fragmentation Pathway: The fragmentation of this compound upon electron ionization likely involves the initial loss of the acetyl group to form the acylium ion at m/z 43. Further fragmentation can lead to the other observed ions.

Experimental Protocols

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[4]

-

Instrumentation: Use a standard NMR spectrometer (e.g., 300 MHz or higher).

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum at room temperature using a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, use a proton-decoupled pulse sequence. A longer acquisition time and a higher number of scans are generally required compared to ¹H NMR.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount of this compound (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Press the powder into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

-

Data Processing: The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry

-

Sample Preparation: Introduce a small amount of this compound directly into the ion source, or dissolve it in a suitable volatile solvent for injection.

-

Instrumentation: Use a mass spectrometer with an electron ionization (EI) source.

-

Data Acquisition:

-

Ionize the sample using a standard electron energy (typically 70 eV).

-

Scan a mass range appropriate for the compound (e.g., m/z 10-100).

-

-

Data Analysis: Identify the molecular ion peak and the major fragment ions from the mass spectrum. The relative intensities of the peaks are normalized to the most abundant peak (base peak).

Workflow Diagram

Caption: Workflow for the Spectroscopic Analysis of this compound.

References

An In-depth Technical Guide to the Solubility of Acethydrazide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Acethydrazide (acetic acid hydrazide), a versatile intermediate in organic synthesis, plays a crucial role in the development of pharmaceuticals and other specialty chemicals. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in synthesis, purification, and formulation. This technical guide provides a comprehensive overview of the solubility of this compound, detailing available qualitative data, and presenting a robust experimental protocol for the quantitative determination of its solubility.

Core Concepts in Solubility

The solubility of a solid in a liquid solvent is a thermodynamic equilibrium defined as the maximum concentration of the solute that can dissolve in a solvent at a specific temperature and pressure. This property is governed by the principle of "like dissolves like," where solutes tend to dissolve in solvents with similar polarity. The molecular structure of this compound (CH₃CONHNH₂) features both a polar hydrazide group capable of hydrogen bonding and a nonpolar methyl group. This amphiphilic nature suggests a nuanced solubility profile across a range of organic solvents. Generally, this compound is considered to have moderate to good solubility in polar solvents.[1]

Qualitative Solubility Profile of this compound

| Solvent Class | Solvent | Observed/Expected Solubility | Reference |

| Polar Protic | Water | Soluble | [2][3] |

| Ethanol | Moderately Soluble | [1] | |

| Methanol | Slightly Soluble | ||

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Slightly Soluble | |

| Dimethylformamide (DMF) | Good Solubility (inferred for derivatives) | ||

| Nonpolar | Hexane | Limited Solubility (inferred for derivatives) | |

| Ethyl Acetate | Limited Solubility (inferred for derivatives) |

It is important to note that these are general observations and the actual solubility can be significantly influenced by temperature and the presence of impurities. For precise and reliable data, experimental determination is essential.

Experimental Protocol for Solubility Determination: Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid in a liquid. This protocol provides a step-by-step guide for its implementation.

1. Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (±0.1 mg)

-

Thermostatic shaker bath or incubator

-

Calibrated thermometer

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Vials with airtight seals

-

Volumetric flasks and pipettes

-

Analytical instrumentation for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

2. Procedure:

-

Preparation:

-

Ensure all glassware is clean and dry.

-

Accurately weigh an excess amount of this compound and add it to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Add a known volume or mass of the desired organic solvent to each vial.

-

-

Equilibration:

-

Securely seal the vials.

-

Place the vials in a thermostatic shaker bath set to the desired temperature.

-

Agitate the mixtures at a constant speed for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typically recommended. To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is achieved when the concentration of successive samples is constant.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, stop the agitation and allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation.

-

Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microparticles.

-

Record the mass of the collected filtrate.

-

Dilute the filtrate with a suitable solvent to a concentration within the analytical range of the chosen measurement technique.

-

-

Concentration Analysis:

-

Determine the concentration of this compound in the diluted solution using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC). A calibration curve should be prepared using standard solutions of known this compound concentrations.

-

-

Calculation of Solubility:

-

From the measured concentration and the dilution factor, calculate the concentration of this compound in the original saturated solution.

-

Express the solubility in desired units, such as grams of solute per 100 grams of solvent ( g/100g ) or mole fraction (x).

-

3. Data Reporting:

- Clearly state the solvent used.

- Report the temperature at which the solubility was determined.

- Provide the mean solubility value and the standard deviation from replicate measurements.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility using the isothermal shake-flask method.

References

Potential Research Applications of Acethydrazide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acethydrazide and its derivatives represent a versatile class of organic compounds with significant potential in medicinal chemistry. Possessing a reactive hydrazide moiety, these compounds serve as crucial intermediates in the synthesis of a wide array of heterocyclic systems and other complex organic molecules. This technical guide explores the burgeoning research applications of this compound derivatives, with a particular focus on their promising antimicrobial and anticancer activities. It provides an in-depth overview of their synthesis, mechanisms of action, and relevant experimental protocols, supported by quantitative data and visual representations of key biological pathways and experimental workflows. This document is intended to be a comprehensive resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Introduction

This compound, also known as acetic acid hydrazide, is an organic compound featuring an acetyl group attached to a hydrazine (B178648) molecule.[1] Its unique chemical architecture makes it a valuable building block in organic synthesis, enabling the creation of diverse molecular scaffolds.[1][2] The hydrazide-hydrazone linkage (-CONH-N=C) is a key structural feature in many biologically active compounds, conferring a range of pharmacological properties.[3][4] Research into this compound derivatives has revealed their potential as potent antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and antiviral agents.[4][5] This guide will delve into the significant research applications of these derivatives, primarily focusing on their antimicrobial and anticancer therapeutic potential.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves a multi-step process, starting with the formation of a key intermediate, which is then reacted with various aldehydes or ketones to yield the final hydrazone derivatives.

A common synthetic route begins with the reaction of an ester with hydrazine hydrate (B1144303) to form the corresponding acid hydrazide.[2] This intermediate is then condensed with a variety of substituted aldehydes or ketones in a suitable solvent, often with a catalytic amount of acid, to produce the desired this compound-hydrazone derivatives.[2][6]

For instance, novel acetohydrazide pyrazole (B372694) derivatives have been synthesized through the condensation of acetohydrazide with different substituted formyl pyrazole derivatives.[7] Similarly, other studies have reported the synthesis of hydrazide-hydrazone derivatives by refluxing a mixture of a hydrazide and an aromatic aldehyde in ethanol (B145695) with a catalytic amount of glacial acetic acid.[6]

The general synthetic workflow can be visualized as follows:

References

- 1. asianpubs.org [asianpubs.org]

- 2. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]

- 3. mdpi.com [mdpi.com]

- 4. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Development of naphthalimide hydrazide derivatives as potent antibacterial agents against carbapenem-resistant A. baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Acethydrazide: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Acethydrazide, a simple and readily available organic compound, has emerged as a cornerstone in the field of organic synthesis. Its unique bifunctional nature, possessing both a nucleophilic hydrazide moiety and an acetyl group, renders it an exceptionally versatile precursor for the construction of a diverse array of complex organic molecules. This technical guide provides a comprehensive overview of the synthetic utility of this compound, with a particular focus on its application in the synthesis of heterocyclic compounds, the development of novel therapeutic agents, and the formation of Schiff bases. Detailed experimental protocols, quantitative data, and visual representations of key synthetic and biological pathways are presented to facilitate its practical application in the laboratory.

Chemical Properties and Reactivity

This compound, with the chemical formula C₂H₆N₂O, is a white crystalline solid soluble in polar solvents. The reactivity of this compound is primarily dictated by the hydrazide functional group (-CONHNH₂). The terminal nitrogen atom is highly nucleophilic, readily participating in reactions with electrophiles. Furthermore, the presence of the adjacent carbonyl group influences the reactivity of the hydrazide moiety and allows for a variety of cyclization reactions to form stable heterocyclic rings.[1][2]

Synthesis of this compound

The industrial and laboratory-scale synthesis of this compound is typically achieved through the reaction of an acetylating agent with hydrazine (B178648) hydrate. Common methods include:

-

From Ethyl Acetate (B1210297): This is a widely used laboratory method involving the reaction of ethyl acetate with hydrazine hydrate, often in a solvent like ethanol (B145695).[1]

-

From Acetic Acid: In this method, acetic acid reacts with hydrazine hydrate, sometimes in the presence of a catalyst.[3]

-

From Butanone Hydrazine and Acetamide: This method offers an alternative route using butanone hydrazine and acetamide.[3]

This compound as a Precursor to Heterocyclic Compounds

A significant application of this compound in organic synthesis is its use as a building block for various heterocyclic scaffolds, many of which are privileged structures in medicinal chemistry.

1,3,4-Oxadiazoles

1,3,4-Oxadiazoles are a class of five-membered heterocyclic compounds known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4] this compound serves as a key starting material for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles. A common synthetic strategy involves the condensation of this compound with an aldehyde to form an acylhydrazone intermediate, which is subsequently cyclized under oxidative conditions.[5]

Experimental Protocol: Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles via Oxidative Cyclization of Acylhydrazones [5]

-

Step 1: Preparation of Acylhydrazone Intermediate. To a solution of an appropriate aldehyde (1 mmol) in ethanol, this compound (1 mmol) is added. The mixture is refluxed for 4 hours. After cooling, the precipitated acylhydrazone is filtered, washed with cold ethanol, and dried.

-

Step 2: Oxidative Cyclization. The acylhydrazone (1 mmol) is dissolved in a suitable solvent, and a cyclizing agent is added. The reaction mixture is stirred at room temperature or heated, depending on the specific protocol. Upon completion, the reaction is worked up by washing the organic layer with brine, drying over anhydrous Na₂SO₄, and concentrating under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.

Pyrazoles

Pyrazoles are another important class of five-membered nitrogen-containing heterocycles with a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anticancer effects.[1] The Knorr pyrazole (B372694) synthesis is a classical and efficient method for preparing pyrazole derivatives, which involves the cyclocondensation of a β-dicarbonyl compound with a hydrazine derivative, such as this compound.[1][6]

Experimental Protocol: Synthesis of Pyrazole Derivatives via Knorr Cyclocondensation [1]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the this compound derivative (1.0 eq) in glacial acetic acid.

-

Addition of Reagent: To the stirring solution, add the β-dicarbonyl compound (e.g., acetylacetone, 1.1 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into ice-cold water with stirring.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then washed, dried, and concentrated to yield the crude product, which can be further purified by recrystallization or column chromatography.

This compound in Medicinal Chemistry

The heterocyclic scaffolds derived from this compound are of significant interest in drug discovery and development due to their diverse biological activities.

Antimicrobial and Antifungal Activity

Derivatives of this compound, particularly those incorporating 1,3,4-oxadiazole (B1194373) and pyrazole rings, have demonstrated promising antimicrobial and antifungal properties.[7][8][9][10] The mechanism of action for some of these compounds involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis. For instance, certain pyrazole-4-acetohydrazide derivatives have been identified as potential inhibitors of fungal succinate (B1194679) dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain.[11]

Table 1: Antimicrobial Activity of Selected this compound Derivatives

| Compound Class | Target Organism | Activity (e.g., MIC, IC50) | Reference |

| 1,3,4-Oxadiazole Derivatives | Staphylococcus aureus | MIC: 4–32 μg/ml | [12] |

| Pyrazole Acetohydrazide Derivatives | Rhizoctonia solani | EC50: 0.27 μg/mL | [11] |

| Pyrazole Derivatives | Escherichia coli | MIC: 1.95–7.81 μg/mL | [13] |

| Pyrazole Derivatives | Candida albicans | - | [9] |

MIC: Minimum Inhibitory Concentration; IC50: Half-maximal Inhibitory Concentration; EC50: Half-maximal Effective Concentration.

Anticancer Activity

Numerous studies have highlighted the potential of this compound-derived compounds as anticancer agents.[4][14][15] Pyrazole derivatives, in particular, have been shown to target various signaling pathways implicated in cancer progression, such as the MAPK/ERK and PI3K/AKT pathways.[5][16] These pathways regulate critical cellular processes like cell proliferation, survival, and angiogenesis.

Table 2: Anticancer Activity of Selected this compound-Derived Pyrazole Derivatives

| Compound | Cancer Cell Line | Activity (IC50) | Target Pathway | Reference |

| Pyrazolo[4,3-c]pyridine derivative | MCF7 (Breast) | 1.937 µg/mL | ERK2 (potential) | [16] |

| Pyrazolo[4,3-c]pyridine derivative | HepG2 (Liver) | 3.695 µg/mL | ERK2 (potential) | [16] |

| Pyrazole carbaldehyde derivative | MCF7 (Breast) | 0.25 μM | PI3 Kinase | [16] |

| Pyrazole-pyrazoline hybrid | HeLa (Cervical) | 23.6 μM | EGFR (potential) | [14] |

| Pyrazole-pyrazoline hybrid | A549 (Lung) | 37.59 μM | EGFR (potential) | [14] |

Signaling Pathway Diagram: Inhibition of Cancer Cell Proliferation by Pyrazole Derivatives

Caption: PI3K/AKT and MAPK/ERK signaling pathways targeted by pyrazole derivatives.

This compound in the Synthesis of Schiff Bases

Schiff bases, characterized by the azomethine group (-C=N-), are another important class of organic compounds with diverse applications, including in coordination chemistry and as intermediates for the synthesis of other bioactive molecules.[17][18] this compound readily condenses with aldehydes and ketones to form stable acylhydrazone Schiff bases.[19]

Experimental Protocol: General Synthesis of this compound Schiff Bases [12]

-

A mixture of this compound (0.001 mole) and a substituted aromatic aldehyde (0.001 mole) is refluxed in ethanol (3 mL) with a few drops of glacial acetic acid for 4 hours.

-

The solvent is then evaporated under vacuum, and the resulting solid is recrystallized from ethanol to yield the pure Schiff base.

Experimental Workflows

To provide a practical guide for researchers, the following workflow diagrams illustrate the key steps in the synthesis and screening of this compound derivatives.

Workflow Diagram: Synthesis of Pyrazole Derivatives from this compound

Caption: Experimental workflow for the synthesis of pyrazole derivatives.

Workflow Diagram: Antimicrobial Screening of Synthesized Compounds

Caption: General workflow for antimicrobial screening of synthesized compounds.

Conclusion

This compound stands out as a remarkably versatile and valuable building block in organic synthesis. Its accessibility and reactivity enable the efficient construction of a wide range of heterocyclic compounds, including 1,3,4-oxadiazoles and pyrazoles, which are of significant interest in medicinal chemistry. The derivatives of this compound have demonstrated a broad spectrum of biological activities, including potent antimicrobial, antifungal, and anticancer properties. The detailed experimental protocols and workflow diagrams provided in this guide are intended to serve as a practical resource for researchers, empowering them to harness the full synthetic potential of this compound in their quest for novel molecules with important applications in science and medicine.

References

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways - Arabian Journal of Chemistry [arabjchem.org]

- 6. Acylhydrazide schiff bases: synthesis and antiglycation activity [inis.iaea.org]

- 7. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. asianpubs.org [asianpubs.org]

- 10. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel Pyrazole-4-acetohydrazide Derivatives Potentially Targeting Fungal Succinate Dehydrogenase: Design, Synthesis, Three-Dimensional Quantitative Structure-Activity Relationship, and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Safety, Handling, and Toxicity of Acethydrazide

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety, handling, and toxicological profile of Acethydrazide (CAS No. 1068-57-1). The information is compiled from safety data sheets, toxicological databases, and scientific literature to serve as a critical resource for professionals working with this compound.

Chemical and Physical Properties

This compound, also known as acetylhydrazine, is a carbohydrazide (B1668358) that is a metabolite of the anti-tuberculosis drug Isoniazid (B1672263).[1][2] It is primarily used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][3] It appears as a white to off-white crystalline solid or powder.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1068-57-1 | [1][4] |

| Molecular Formula | C₂H₆N₂O | [1][5] |

| Molecular Weight | 74.08 g/mol | [2][5] |

| Appearance | White solid/moist crystals | [1][6][7] |

| Melting Point | 57 - 68 °C | [4][7][8] |

| Boiling Point | 129 °C @ 18 mmHg | [4][7] |

| Flash Point | > 110 °C (> 230 °F) | [4][8] |

| Solubility | Very soluble in water | [1][6] |

| Vapor Pressure | 0.03 mmHg @ 25 °C | [6] |

Safety and Handling

This compound is classified as a hazardous chemical and requires strict safety protocols during handling and storage.[4]

GHS Hazard Classification

The compound is categorized under several hazard classes according to the Globally Harmonized System (GHS).[9]

Table 2: GHS Classification for this compound

| Hazard Class | Category | Hazard Statement | Signal Word |

| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed | Danger |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | Danger |

| Serious Eye Damage/Irritation | 2 | H319: Causes serious eye irritation | Danger |

| Germ Cell Mutagenicity | 2 | H341: Suspected of causing genetic defects | Danger |

| Carcinogenicity | 2 | H351: Suspected of causing cancer | Danger |

Exposure Controls and Personal Protective Equipment (PPE)

To minimize exposure, all work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4][10] An eyewash station and safety shower must be readily accessible.[10]

-

Eye/Face Protection : Wear appropriate chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4][6]

-

Skin Protection : Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or protective suit are required to prevent skin contact.[4][10]

-

Respiratory Protection : If a fume hood is not available or if dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4][10]

-

Hygiene Measures : Wash hands thoroughly after handling.[6] Do not eat, drink, or smoke in the laboratory.[9] Contaminated clothing should be removed and washed before reuse.[6][9]

Safe Handling and Storage

-

Handling : Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[9] Minimize dust generation and accumulation.[6] Avoid contact with eyes, skin, and clothing, and prevent ingestion and inhalation.[6]

-

Storage : Store in a cool, dry, and well-ventilated place in a tightly sealed container.[1][6][10] this compound is hygroscopic and may be air-sensitive; storage under an inert atmosphere, such as nitrogen, is recommended.[4][10] The product should be stored locked up and away from incompatible materials like strong oxidizing agents and strong bases.[7][9][10]

Caption: Logical workflow for the safe handling of this compound.

Accidental Release and First Aid Measures

-

Spill : Evacuate personnel to safe areas.[4] Clean up spills immediately using appropriate protective equipment.[6] Avoid dust formation.[4] Sweep up the material and place it into a suitable, labeled container for disposal.[4][6]

-

First Aid :

-

Ingestion : Do NOT induce vomiting.[4] If the person is conscious, rinse their mouth and drink 2-4 cupfuls of milk or water. Call a physician or poison control center immediately.[4][6]

-

Inhalation : Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[6]

-

Skin Contact : Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Get medical aid if irritation develops or persists.[6]

-

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately.[6]

-

Toxicology and Metabolism

This compound is poisonous by ingestion, subcutaneous, and intraperitoneal routes.[1] Chronic exposure may lead to significant health risks, including potential organ damage and cancer.[1][9]

Acute Toxicity

Quantitative acute toxicity data is available from studies on various animal species.

Table 3: Acute Toxicity Data for this compound

| Test Type | Route of Exposure | Species | Dose/Duration | Toxic Effects | Source(s) |

| LD50 | Intraperitoneal | Mouse | 153 mg/kg | Convulsions or effect on seizure threshold | [1] |

| LDLo | Subcutaneous | Rabbit | 116 mg/kg | Hypoglycemia | [1] |

| LD50 | Oral | Wild Bird | 42.2 mg/kg | Not specified | [7][11][12] |

Health Effects

-

Irritation : Causes skin irritation (redness, itching) and serious eye irritation.[1][6][13] Inhalation may cause respiratory tract irritation, while ingestion can lead to gastrointestinal irritation with nausea, vomiting, and diarrhea.[1][6]

-

Systemic Effects : Exposure can cause hemolysis (destruction of red blood cells) and liver damage.[1]

-

Metabolite-Induced Hepatotoxicity : As a metabolite of isoniazid, the metabolic activation of this compound is considered a critical factor in isoniazid-induced hepatotoxicity.[14] Studies show that metabolites can cause covalent binding to liver proteins and reduce intracellular glutathione (B108866) (GSH) content, leading to cellular damage.[14]

Genotoxicity and Carcinogenicity

This compound is suspected of causing genetic defects and is classified as a suspected human carcinogen (GHS Category 2).[1][4][9] Mutation data has been reported.[1] While there is no conclusive classification from IARC or the EPA, it should be handled with appropriate precautions due to these suspected long-term effects.[1]

Metabolism and Mechanism of Toxicity

The toxicity of this compound is closely linked to its metabolism. It is formed from the antituberculosis drug isoniazid via acetylation.[1] The mechanism of toxicity involves further metabolic activation.

-

Formation : Isoniazid is metabolized in the liver by N-acetyltransferase to form this compound.[14]

-

Activation : Cytochrome P450 enzymes in the liver oxidize this compound into a highly reactive electrophilic intermediate.

-

Cellular Damage : This reactive metabolite can covalently bind to cellular macromolecules, such as proteins, leading to cellular dysfunction and necrosis, which manifests as hepatotoxicity.[14] This process can also deplete cellular antioxidant defenses like glutathione.[14]

-

Detoxification : this compound can also be further acetylated to form diacetylhydrazine, a more stable and less toxic compound that can be excreted.[14]

Caption: Metabolic activation pathway of this compound leading to hepatotoxicity.

Experimental Protocols for Toxicological Assessment

The following sections outline representative methodologies for assessing the toxicity of this compound, based on established guidelines and practices.

Protocol: Acute Oral Toxicity - Limit Test (Adapted from OECD 420)

-

Objective : To determine the acute oral toxicity of a substance and identify potential health hazards from short-term exposure.[15]

-

Principle : A limit test is performed to determine if a substance causes mortality at a high dose level. If no mortality is observed, the LD50 is considered to be greater than that dose.[15]

-

Methodology :

-

Animal Model : Use a single sex (typically female rats) of a standard laboratory strain.[15]

-

Dosing : Administer a single dose of 2000 mg/kg body weight (or a maximum of 5 g/kg) of this compound via oral gavage to a group of 3-5 fasted animals.[15][16] A vehicle control group is also used.

-

Observation : Observe animals for mortality, clinical signs of toxicity (changes in skin, fur, eyes, respiration, behavior), and body weight changes for up to 14 days.[15][16]

-

Endpoint : If no compound-related mortality is observed, no further testing at higher doses is needed, and the substance is classified according to GHS criteria.[16] If mortality occurs, further testing with lower dose groups may be initiated.[15]

-

Necropsy : Perform a gross necropsy on all animals at the end of the study.

-

Protocol: Acute Dermal Irritation/Corrosion (Adapted from OECD 404)

-

Objective : To assess the potential of a substance to cause skin irritation or corrosion.[17]

-

Methodology :

-

Animal Model : Typically, albino rabbits are used.

-

Application : Apply 0.5 g of solid this compound, moistened with a small amount of water, to a small area (~6 cm²) of shaved skin on one animal. Cover the application site with a gauze patch.[17]

-

Exposure : After a 4-hour exposure period, remove the patch and wash the treated area to remove any residual test substance.

-

Observation : Score the test site for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[17]

-

Classification : The substance is classified based on the severity and reversibility of the observed skin reactions.

-

Protocol: In Vitro Genotoxicity - Comet Assay

-

Objective : To detect DNA damage (strand breaks) in individual cells caused by a genotoxic agent.

-

Methodology :

-

Cell Culture : Treat a relevant human cell line (e.g., lymphocytes or HepG2) with various concentrations of this compound for a short period (e.g., 2-4 hours). Include positive (e.g., H₂O₂) and vehicle (e.g., DMSO) controls.[16]

-

Cell Embedding : Mix treated cells with low melting point agarose (B213101) and layer them onto a pre-coated microscope slide.[16]

-

Lysis : Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving behind the DNA as nucleoids.

-

Electrophoresis : Place the slides in an alkaline electrophoresis buffer to unwind the DNA and separate fragments. DNA with strand breaks will migrate out of the nucleoid, forming a "comet tail."

-

Visualization & Analysis : Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope. Quantify the extent of DNA damage by measuring the length and intensity of the comet tail using imaging software.

-

Caption: A general workflow for toxicological screening of a chemical compound.

References

- 1. Page loading... [guidechem.com]

- 2. Acetohydrazide | C2H6N2O | CID 14039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. jssunton.com [jssunton.com]

- 4. fishersci.com [fishersci.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. This compound(1068-57-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. This compound | 1068-57-1 [chemicalbook.com]

- 8. 乙酰肼 90% | Sigma-Aldrich [sigmaaldrich.com]

- 9. lobachemie.com [lobachemie.com]

- 10. benchchem.com [benchchem.com]

- 11. This compound | 1068-57-1 [amp.chemicalbook.com]

- 12. chembk.com [chembk.com]

- 13. dcfinechemicals.com [dcfinechemicals.com]

- 14. WikiGenes - this compound - ethanehydrazide [wikigenes.org]

- 15. fda.gov [fda.gov]

- 16. benchchem.com [benchchem.com]

- 17. Toxicology | MuriGenics [murigenics.com]

Acethydrazide: A Technical Guide to its Historical Context, Discovery, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acethydrazide, a simple hydrazide derivative, holds a significant position in the landscape of organic and medicinal chemistry. First synthesized in the early 20th century, its journey from a chemical curiosity to a key intermediate and a significant metabolite of the frontline anti-tuberculosis drug isoniazid (B1672263) is a compelling narrative of chemical discovery and biochemical understanding. This technical guide provides an in-depth exploration of the historical context surrounding the discovery of this compound, its various synthesis methodologies with detailed experimental protocols, and its pivotal role in the metabolic pathway of isoniazid. Quantitative data are presented in structured tables for clarity, and key chemical and biological pathways are visualized using Graphviz diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Historical Context and Discovery

This compound (acetylhydrazine) first emerged in the early 20th century during a period of intense investigation into the chemistry of hydrazine (B178648) and its derivatives.[1] While the exact discoverer and the specific date of its first synthesis are not widely documented in historical records, its appearance coincides with the pioneering work on hydrazines by German chemist Theodor Curtius in the late 19th and early 20th centuries. Curtius, who discovered hydrazine in 1887, extensively explored the reactions of hydrazine with various organic compounds, laying the foundational chemistry for the synthesis of hydrazides like this compound.[1]

Initially, this compound was primarily a subject of academic and chemical research, valued as a versatile intermediate in organic synthesis. Its ability to act as a building block for more complex molecules, particularly heterocyclic compounds, was recognized early on.[1]

The significance of this compound expanded dramatically with the discovery and widespread use of isoniazid as a highly effective treatment for tuberculosis in the early 1950s. Subsequent metabolic studies revealed that this compound is a primary metabolite of isoniazid in humans. This discovery shifted the scientific focus on this compound towards understanding its pharmacological and toxicological properties, particularly its role in the hepatotoxicity sometimes associated with isoniazid treatment.

Physicochemical Properties

This compound is a white crystalline solid at room temperature. A summary of its key physical and chemical properties is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂H₆N₂O | |

| Molecular Weight | 74.08 g/mol | |

| Melting Point | 58-68 °C | [2] |

| Boiling Point | 129 °C at 18 mmHg | [2] |

| Solubility | Soluble in water and ethanol. | |

| Appearance | White crystalline solid | [2] |

Synthesis of this compound

This compound can be synthesized through several routes, most commonly involving the reaction of a hydrazine source with an acetylating agent. The following sections detail the most prevalent experimental protocols.

Synthesis from Ethyl Acetate (B1210297) and Hydrazine Hydrate (B1144303)

This is one of the most common laboratory and industrial methods for preparing this compound. The reaction involves the hydrazinolysis of ethyl acetate.

Materials:

-

Ethyl acetate

-

Hydrazine hydrate (80-85% solution)

-

Methanol (B129727) (or Isopropyl alcohol)

-

Suitable reaction vessel (e.g., round-bottom flask)

-

Reflux condenser

-

Stirring apparatus

-

Heating mantle

Procedure:

-

Charge the reaction vessel with the chosen alcohol solvent (e.g., methanol or isopropyl alcohol) and hydrazine hydrate.

-

Heat the mixture to approximately 40°C with stirring.

-

Slowly add ethyl acetate to the reaction mixture over a period of 20-30 minutes. An exothermic reaction will cause the temperature to rise.

-

Maintain the reaction temperature at around 60°C and continue stirring for 4-6 hours.

-

After the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath to induce crystallization of this compound.

-

Collect the crystalline product by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent to remove impurities.

-

Dry the purified this compound. A yield of approximately 97.5% can be achieved under optimized conditions.[2]

Synthesis from Acetic Acid and Hydrazine Hydrate

This method provides a direct route to this compound from acetic acid.

Materials:

-

Acetic acid

-

Hydrazine hydrate

-

Catalyst (e.g., Hβ-type solid acid molecular sieves)

-

Reaction kettle with a rectifying column

-

Stirring apparatus

-

Heating apparatus

Procedure:

-

Under a nitrogen atmosphere, charge the reaction kettle with acetic acid, hydrazine hydrate, and the catalyst. The mass ratio of acetic acid to hydrazine hydrate is typically in the range of 1:1 to 1:1.5.

-

Heat the mixture to reflux with stirring.

-

As the reaction proceeds, water is formed and can be removed by distillation through the rectifying column (tower top temperature of 98-100°C) to drive the reaction to completion.

-

Continue the reaction for 4-6 hours.

-

After the reaction is complete, distill off any unreacted acetic acid and hydrazine hydrate (tower top temperature of 100-120°C).

-

While still hot, filter the remaining mixture to remove the catalyst.

-

Allow the filtrate to cool, leading to the crystallization of this compound.

-

Collect the crystals by filtration, wash with pure water, and dry under vacuum.[3]

Synthesis from Acetamide (B32628) and Butanone Hydrazine

An alternative method utilizes acetamide and butanone hydrazine.

Materials:

-

Butanone hydrazine

-

Acetamide

-

Water

-

Reaction vessel with a distillation column

-

Stirring apparatus

-

Heating apparatus

Procedure:

-

Charge the reaction vessel with butanone hydrazine, acetamide, and water.

-

Heat the mixture to 90-120°C with stirring.

-

During the reaction, ammonia (B1221849) and butanone are produced as byproducts and can be removed and recovered via the distillation column (tower top temperature of 75-80°C).

-

The reaction is typically run for 8-12 hours.

-

Once the acetamide has been consumed (monitored by a suitable analytical method), the reaction mixture is transferred to a distillation apparatus.

-

This compound is purified by distillation, collecting the fraction at 128-130°C.[4]

Role as a Metabolite of Isoniazid

This compound is a key metabolite in the biotransformation of isoniazid. Understanding this pathway is crucial for drug development professionals, as the metabolites of isoniazid are implicated in its potential hepatotoxicity.

Isoniazid is primarily metabolized in the liver by the N-acetyltransferase 2 (NAT2) enzyme, which acetylates isoniazid to form acetylisoniazid. Acetylisoniazid is then hydrolyzed to isonicotinic acid and this compound. A smaller fraction of isoniazid can be directly hydrolyzed to hydrazine and isonicotinic acid. The this compound formed can be further metabolized.

Visualizing the Pathways

To provide a clearer understanding of the synthesis and metabolic pathways discussed, the following diagrams have been generated using the DOT language.

Synthesis of this compound from Ethyl Acetate

Caption: Synthesis of this compound via hydrazinolysis of ethyl acetate.

Metabolic Pathway of Isoniazid to this compound

Caption: Primary metabolic pathway of Isoniazid leading to this compound.

Conclusion

This compound, from its obscure origins in early 20th-century chemical synthesis to its current status as a critical industrial intermediate and a pharmacologically significant metabolite, exemplifies the dynamic evolution of chemical knowledge. For researchers and professionals in drug development, a thorough understanding of its history, synthesis, and biological pathways is essential. The detailed protocols and visual diagrams provided in this guide aim to furnish a comprehensive resource for the continued study and application of this important molecule.

References

Theoretical Insights into the Molecular Structure of Acethydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acethydrazide (CH₃CONHNH₂), a key organic intermediate in the synthesis of various pharmaceuticals, has been the subject of numerous theoretical studies to elucidate its molecular structure, stability, and vibrational properties. This technical guide provides an in-depth overview of the computational approaches employed to understand the conformational landscape and spectroscopic features of this compound. The document summarizes key findings from density functional theory (DFT) and ab initio calculations, presenting data in a structured format to facilitate comparison and further research. Detailed computational protocols are provided, and logical workflows are visualized using Graphviz diagrams.

Introduction

This compound serves as a fundamental building block in the development of therapeutic agents, including antitubercular and antimicrobial drugs.[1] A thorough understanding of its three-dimensional structure, conformational preferences, and electronic properties is paramount for rational drug design and development. Computational chemistry offers powerful tools to investigate these molecular characteristics at a level of detail that can complement and guide experimental studies.

Theoretical studies have consistently focused on determining the most stable conformer of this compound, the rotational barriers between different conformations, and the vibrational frequencies that correspond to its infrared and Raman spectra. These investigations provide valuable insights into the molecule's reactivity and potential interactions with biological targets.

Theoretical Background and Key Findings

The primary theoretical methods applied to study this compound are Density Functional Theory (DFT) and ab initio Møller-Plesset perturbation theory (MP2). These methods are used to calculate the electronic structure of the molecule and derive properties such as optimized geometry, energy, and vibrational frequencies.

A pivotal study in this area, and a central reference for this guide, is the work of Badawi (2007), which employed both DFT (specifically, the B3LYP functional) and MP2 methods with the 6-311+G** basis set.[2]

Key findings from theoretical studies include:

-

Conformational Stability: The lowest energy conformation of this compound is the "trans-syn" form.[2][3] This refers to the arrangement where the N-H bond of the secondary amine is trans to the carbonyl C=O bond, and the terminal NH₂ group is syn with respect to the C-N bond.

-

Rotational Barriers: A significant rotational barrier of approximately 26 kcal/mol exists for rotation around the central C-N bond.[2][3] This high barrier suggests a planar sp² hybridization for the nitrogen atom of the central NH moiety, leading to a rigid amide-like structure.

-

Terminal Amino Group Geometry: The nitrogen atom of the terminal NH₂ group is predicted to have a pyramidal sp³ geometry.[2][3] The inversion barrier for this group is calculated to be around 7-8 kcal/mol.[2][3]

-

Vibrational Spectra: Theoretical calculations of vibrational frequencies have been instrumental in assigning the experimental infrared and Raman spectra of this compound.[2]

Computational Protocols

The following section details the typical experimental protocols used in the theoretical studies of this compound. These are based on the methods reported in the literature, particularly for DFT calculations using the Gaussian suite of programs.

3.1. Geometry Optimization and Frequency Calculations

-

Software: Gaussian 03 or later versions.

-

Methodology: Density Functional Theory (DFT) with the B3LYP hybrid functional. The B3LYP functional combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.

-

Basis Set: 6-311+G** or 6-311++G. This is a triple-zeta basis set that includes diffuse functions (+) on heavy atoms (and optionally on hydrogens, ++) and polarization functions (G ) on all atoms. This combination provides a good balance between accuracy and computational cost for molecules of this size.

-

Procedure:

-

Input File Creation: An input file is created specifying the initial molecular geometry of this compound (e.g., in Z-matrix or Cartesian coordinate format), the chosen level of theory (B3LYP/6-311+G**), and the desired calculation type.

-

Geometry Optimization: A geometry optimization is performed using the Opt keyword. This process iteratively adjusts the molecular geometry to find the lowest energy structure on the potential energy surface. The convergence criteria are typically set to the software's default values.

-

Frequency Calculation: Following a successful geometry optimization, a frequency calculation is performed using the Freq keyword at the same level of theory. This calculation confirms that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and provides the harmonic vibrational frequencies, IR intensities, and Raman activities.

-

3.2. Conformational Analysis

To study the rotational barriers, a series of constrained geometry optimizations are performed. For the C-N bond rotation in this compound, the dihedral angle of interest is systematically varied (e.g., in 10- or 15-degree increments), and the energy is minimized at each step with respect to all other geometrical parameters. This generates a potential energy surface for the rotation, from which the rotational barriers can be determined.

Data Presentation: Calculated Molecular Geometry and Vibrational Frequencies

Table 1: Calculated Geometrical Parameters for Acetamide (B32628) (B3LYP/6-311++G**)

| Parameter | Bond Length (Å) / Bond Angle (°) |

| Bond Lengths | |

| C=O | 1.217 |

| C-N | 1.367 |

| C-C | 1.512 |

| N-H (avg) | 1.007 |

| C-H (avg) | 1.092 |

| Bond Angles | |

| O-C-N | 122.0 |

| O-C-C | 121.5 |

| C-C-N | 116.5 |

| H-N-H | 118.9 |

Note: Data is for acetamide as a model for the acetyl group and amide bond in this compound.

Table 2: Calculated Geometrical Parameters for the Hydrazine (B178648) Moiety (Representative)

| Parameter | Bond Length (Å) / Bond Angle (°) |

| Bond Lengths | |

| N-N | ~1.45 |

| N-H (avg) | ~1.02 |

| Bond Angles | |

| H-N-N | ~106.0 |

| H-N-H | ~102.9 |

Note: Data is based on experimental values for hydrazine and is representative of the terminal amino group in this compound.

Table 3: Calculated vs. Experimental Vibrational Frequencies for Acetamide (cm⁻¹)

| Assignment | Calculated (B3LYP/6-311++G**) | Experimental (Gas Phase) |

| NH₂ asymmetric stretch | 3565 | 3575 |

| NH₂ symmetric stretch | 3445 | 3460 |

| C=O stretch (Amide I) | 1745 | 1726 |

| NH₂ scissoring (Amide II) | 1620 | 1603 |

| CH₃ asymmetric stretch | 3005 | 2990 |

| CH₃ symmetric stretch | 2940 | 2935 |

| C-N stretch | 1390 | 1370 |

Note: Data is for acetamide as a model. A scaling factor is often applied to calculated frequencies to improve agreement with experimental values.

Visualization of Computational Workflow

The following diagrams illustrate the logical flow of the theoretical studies described in this guide.

Caption: Computational workflow for theoretical studies of this compound.

Caption: Logical relationships between theoretical inputs and outputs.

Conclusion

Theoretical studies, predominantly employing DFT and MP2 methods, have provided a detailed and consistent picture of the molecular structure of this compound. The established stability of the trans-syn conformer, the significant barrier to C-N bond rotation, and the pyramidal nature of the terminal amino group are key structural features that influence its chemical behavior. The calculated vibrational spectra have been crucial for the interpretation of experimental data. This guide serves as a comprehensive resource for researchers, summarizing the established theoretical framework and providing detailed protocols to encourage and facilitate further computational investigations into this compound and its derivatives for advanced drug development.

References